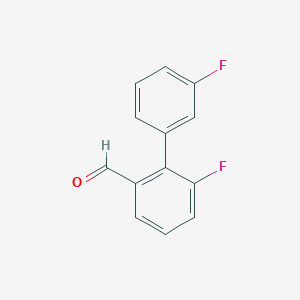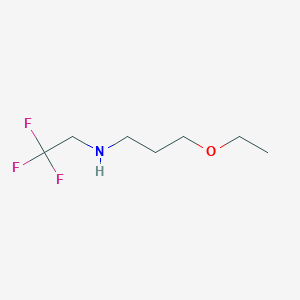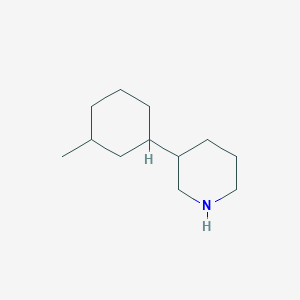
3-(3-Methylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylcyclohexyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 3-methylcyclohexyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylcyclohexyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition, which is a vital strategy for synthesizing piperidine derivatives . Another approach involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylcyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkylated piperidines.
Scientific Research Applications
3-(3-Methylcyclohexyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to various physiological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Piperidine: The parent compound, featuring a six-membered ring with one nitrogen atom and five methylene bridges.
Pyrrolidine: A five-membered ring with one nitrogen atom, commonly found in natural products and pharmaceuticals.
Uniqueness: 3-(3-Methylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylcyclohexyl group enhances its lipophilicity and potential bioactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
3-(3-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h10-13H,2-9H2,1H3 |
InChI Key |
INSNAWVHPDWICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
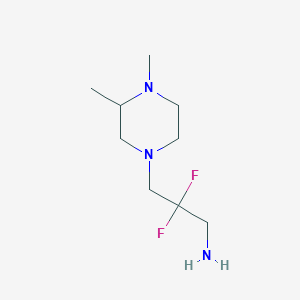
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
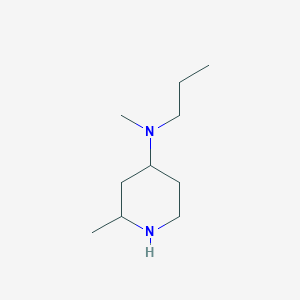

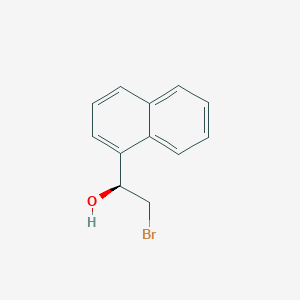
![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
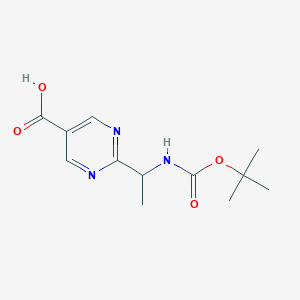
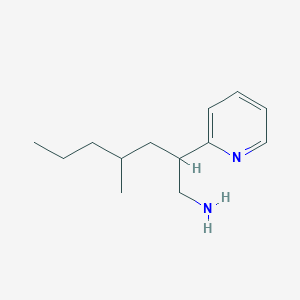
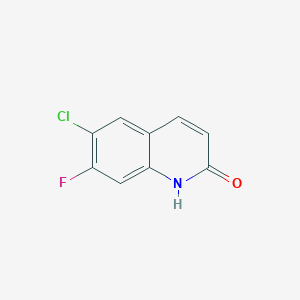
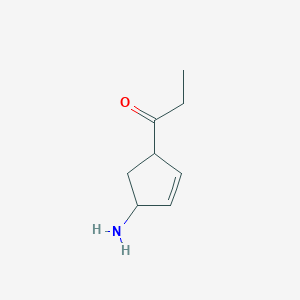
![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
